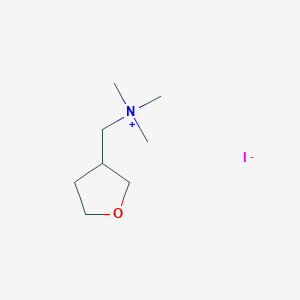
N,N,N-Trimethyl(oxolan-3-yl)methanaminium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Trimethyl(oxolan-3-yl)methanaminium iodide is a quaternary ammonium compound with the molecular formula C10H22INO. This compound is known for its unique structure, which includes a trimethylammonium group attached to an oxolan ring. It is often used in various chemical and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl(oxolan-3-yl)methanaminium iodide typically involves the reaction of trimethylamine with an oxolan derivative in the presence of an iodide source. One common method is the quaternization of trimethylamine with 3-chloropropanol, followed by the addition of sodium iodide to form the iodide salt. The reaction conditions usually require a solvent such as acetonitrile and a temperature range of 50-70°C.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps may include crystallization and recrystallization to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N,N,N-Trimethyl(oxolan-3-yl)methanaminium iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles, leading to the formation of different quaternary ammonium salts.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Hydrolysis: In the presence of water, the compound can hydrolyze to form trimethylamine and the corresponding oxolan derivative.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as hydroxide, chloride, and bromide ions for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Acids and Bases: For hydrolysis and other pH-dependent reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Common products include various quaternary ammonium salts, oxolan derivatives, and trimethylamine.
Scientific Research Applications
N,N,N-Trimethyl(oxolan-3-yl)methanaminium iodide has a wide range of scientific research applications, including:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: Employed in studies of cell membrane permeability and ion transport due to its quaternary ammonium structure.
Medicine: Investigated for potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of surfactants, disinfectants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N,N-Trimethyl(oxolan-3-yl)methanaminium iodide involves its interaction with biological membranes and proteins. The quaternary ammonium group can disrupt cell membranes, leading to increased permeability and potential cell lysis. Additionally, the compound can interact with ion channels and transporters, affecting ion flux and cellular homeostasis.
Comparison with Similar Compounds
Similar Compounds
- N,N,N-Trimethyl(2-methylenecycloheptyl)methanaminium iodide
- N,N,N-Trimethyl(4-methylcycloheptyl)methanaminium iodide
- N,N,N-Trimethyl(1,2-oxazol-3-yl)methanaminium iodide
Uniqueness
N,N,N-Trimethyl(oxolan-3-yl)methanaminium iodide is unique due to its oxolan ring structure, which imparts specific chemical and physical properties. Compared to other quaternary ammonium compounds, it offers distinct reactivity and stability, making it suitable for specialized applications in various fields.
Properties
CAS No. |
90032-54-5 |
|---|---|
Molecular Formula |
C8H18INO |
Molecular Weight |
271.14 g/mol |
IUPAC Name |
trimethyl(oxolan-3-ylmethyl)azanium;iodide |
InChI |
InChI=1S/C8H18NO.HI/c1-9(2,3)6-8-4-5-10-7-8;/h8H,4-7H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
JIUKECJFLWKADD-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CC1CCOC1.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


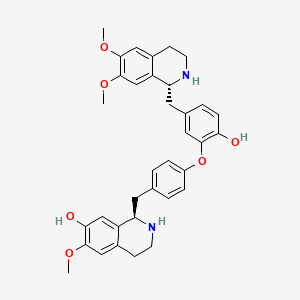
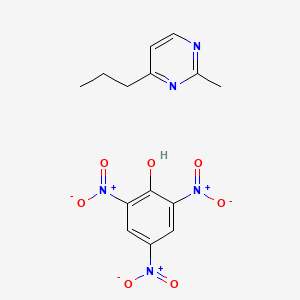
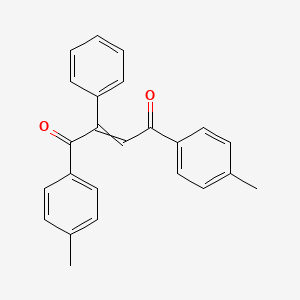
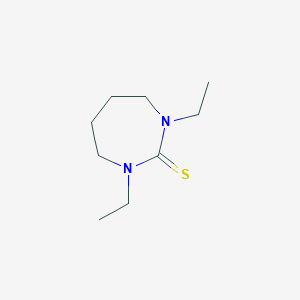
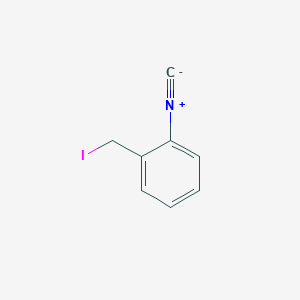

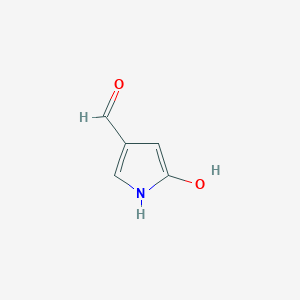
![Hydrazinium, 2-[3-(diethylamino)-3-oxopropyl]-1,1,1-trimethyl-](/img/structure/B14391784.png)
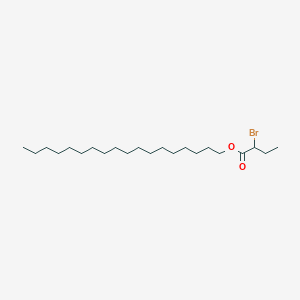
![Phenol, 4-nitro-2-[[(2-phenylethyl)imino]methyl]-](/img/structure/B14391790.png)
![N-[(2-Methyloxan-4-yl)methylidene]hydroxylamine](/img/structure/B14391798.png)
![N-(2-{[2-(Methoxyimino)ethyl]sulfanyl}-2-methylpropylidene)hydroxylamine](/img/structure/B14391800.png)
![4-Methyl-N-[(4-methylbenzoyl)oxy]-N-phenylbenzamide](/img/structure/B14391806.png)
![S-[2-Methyl-1-(methylsulfanyl)prop-1-en-1-yl] benzenecarbothioate](/img/structure/B14391815.png)
